

Application Notes and Protocols for Encapsulating mRNA into 113-O16B Nanoparticles

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Compound of Interest

Compound Name: 113-O16B

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Introduction

The encapsulation of messenger RNA (mRNA) into lipid nanoparticles (LNPs) is a critical technology for the development of next-generation vaccines and therapeutics. The ionizable cationic lipidoid **113-O16B**, and its closely related analogue 113-O12B, have been identified as effective components for creating LNPs that specifically target lymph nodes, a key site for initiating adaptive immune responses. This targeted delivery enhances the potency of mRNA vaccines, leading to a robust CD8+ T cell response, which is crucial for anti-tumor and anti-viral immunity.^{[1][2][3][4][5][6]}

These application notes provide a detailed overview and protocols for the encapsulation of mRNA into **113-O16B** nanoparticles, the characterization of these nanoparticles, and their in vitro and in vivo applications.

Data Presentation

Table 1: Physicochemical Properties of 113-O16B mRNA Nanoparticles

While specific characterization data for **113-O16B** LNPs is not readily available in the public domain, the following table presents expected target values based on similar ionizable lipid

nanoparticle formulations designed for mRNA delivery. Optimization of the formulation parameters is crucial to achieve these characteristics.

Parameter	Target Value	Method of Analysis
Particle Size (Z-average)	80 - 150 nm	Dynamic Light Scattering (DLS)
Polydispersity Index (PDI)	< 0.2	Dynamic Light Scattering (DLS)
Zeta Potential	Neutral to slightly negative at physiological pH (~ -10 mV to +10 mV)	Electrophoretic Light Scattering (ELS)
mRNA Encapsulation Efficiency	> 90%	RiboGreen Assay

Experimental Protocols

Protocol 1: Preparation of mRNA by In Vitro Transcription (IVT)

This protocol outlines the synthesis of high-quality, capped, and polyadenylated mRNA suitable for encapsulation.

Materials:

- Linearized DNA template encoding the gene of interest with an upstream T7 promoter.
- T7 RNA Polymerase
- Ribonucleotide triphosphates (ATP, GTP, CTP, and N1-methyl-pseudouridine-5'-triphosphate)
- Cap analog (e.g., CleanCap® reagent)
- Poly(A) Polymerase
- RNase inhibitors

- DNase I
- Purification columns or magnetic beads for RNA purification
- Nuclease-free water and buffers

Procedure:

- In Vitro Transcription Reaction: In a nuclease-free tube, combine the linearized DNA template, ribonucleotide triphosphates, cap analog, T7 RNA polymerase, and RNase inhibitors in the appropriate transcription buffer.^{[7][8][9]}
- Incubate the reaction at 37°C for 2-4 hours.
- DNase Treatment: Add DNase I to the reaction mixture to digest the DNA template. Incubate at 37°C for 30 minutes.
- mRNA Purification: Purify the mRNA using silica-based columns or magnetic beads according to the manufacturer's instructions. Elute the mRNA in nuclease-free water.
- Polyadenylation: In a new reaction, combine the purified mRNA, Poly(A) polymerase, ATP, and reaction buffer. Incubate at 37°C for 30 minutes to add a poly(A) tail.
- Final Purification: Purify the polyadenylated mRNA using columns or beads.
- Quality Control: Assess the mRNA concentration, integrity, and purity using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis.

Protocol 2: Encapsulation of mRNA into **113-O16B** Nanoparticles via Microfluidic Mixing

This protocol describes the formulation of **113-O16B** LNPs encapsulating mRNA using a microfluidic mixing device. The lipid molar ratios are based on the reported formulation for the analogous 113-O12B.

Materials:

- Ionizable lipidoid **113-O16B** (or 113-O12B)

- Cholesterol (Chol)
- 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
- 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG)
- Ethanol (200 proof, molecular biology grade)
- mRNA in a low pH buffer (e.g., 50 mM citrate buffer, pH 4.0)
- Phosphate-buffered saline (PBS), pH 7.4
- Microfluidic mixing system (e.g., NanoAssemblr®)
- Dialysis cassettes (e.g., 10 kDa MWCO)

Procedure:

- Preparation of Lipid Stock Solutions:
 - Prepare individual stock solutions of **113-O16B**, Cholesterol, DOPE, and DMG-PEG in ethanol at appropriate concentrations (e.g., 10-50 mM).
- Preparation of Lipid Mixture:
 - In a sterile glass vial, combine the lipid stock solutions to achieve a final molar ratio of **113-O16B**:Chol:DOPE:DMG-PEG = 16:4.8:3:2.4.
 - Alternatively, a weight ratio of approximately 16:4:2:1 can be used.[\[1\]](#)
- Preparation of mRNA Solution:
 - Dilute the purified mRNA to the desired concentration in a low pH buffer (e.g., 50 mM citrate buffer, pH 4.0). The final concentration will depend on the desired mRNA-to-lipid ratio.
- Microfluidic Mixing:
 - Set up the microfluidic mixing system according to the manufacturer's instructions.

- Load the lipid mixture (in ethanol) into one syringe and the mRNA solution (in aqueous buffer) into another.
- Set the flow rate ratio of the aqueous to organic phase (typically 3:1).
- Initiate the mixing process. The rapid mixing of the two solutions will induce the self-assembly of the LNPs.[10][11][12]
- Purification and Buffer Exchange:
 - Collect the resulting LNP dispersion.
 - Dialyze the LNP solution against PBS (pH 7.4) overnight at 4°C using a dialysis cassette to remove ethanol and exchange the buffer.
- Sterilization and Storage:
 - Sterilize the final LNP formulation by passing it through a 0.22 µm filter.
 - Store the sterile **113-O16B** mRNA nanoparticles at 4°C for short-term use or at -80°C for long-term storage.

Protocol 3: Characterization of 113-O16B mRNA Nanoparticles

This protocol details the key characterization assays to ensure the quality of the formulated LNPs.

1. Particle Size and Polydispersity Index (PDI) Measurement:

- Method: Dynamic Light Scattering (DLS).[13][14][15][16][17][18][19]
- Procedure:
 - Dilute a small aliquot of the LNP formulation in PBS.
 - Transfer the diluted sample to a cuvette.

- Measure the particle size (Z-average) and PDI using a DLS instrument.
- Perform measurements in triplicate.

2. Zeta Potential Measurement:

- Method: Electrophoretic Light Scattering (ELS).
- Procedure:
 - Dilute the LNP formulation in an appropriate low-conductivity buffer.
 - Load the sample into the specific zeta potential cell.
 - Measure the electrophoretic mobility to determine the zeta potential.
 - Perform measurements at both acidic and physiological pH to understand the charge characteristics of the ionizable lipid.

3. mRNA Encapsulation Efficiency:

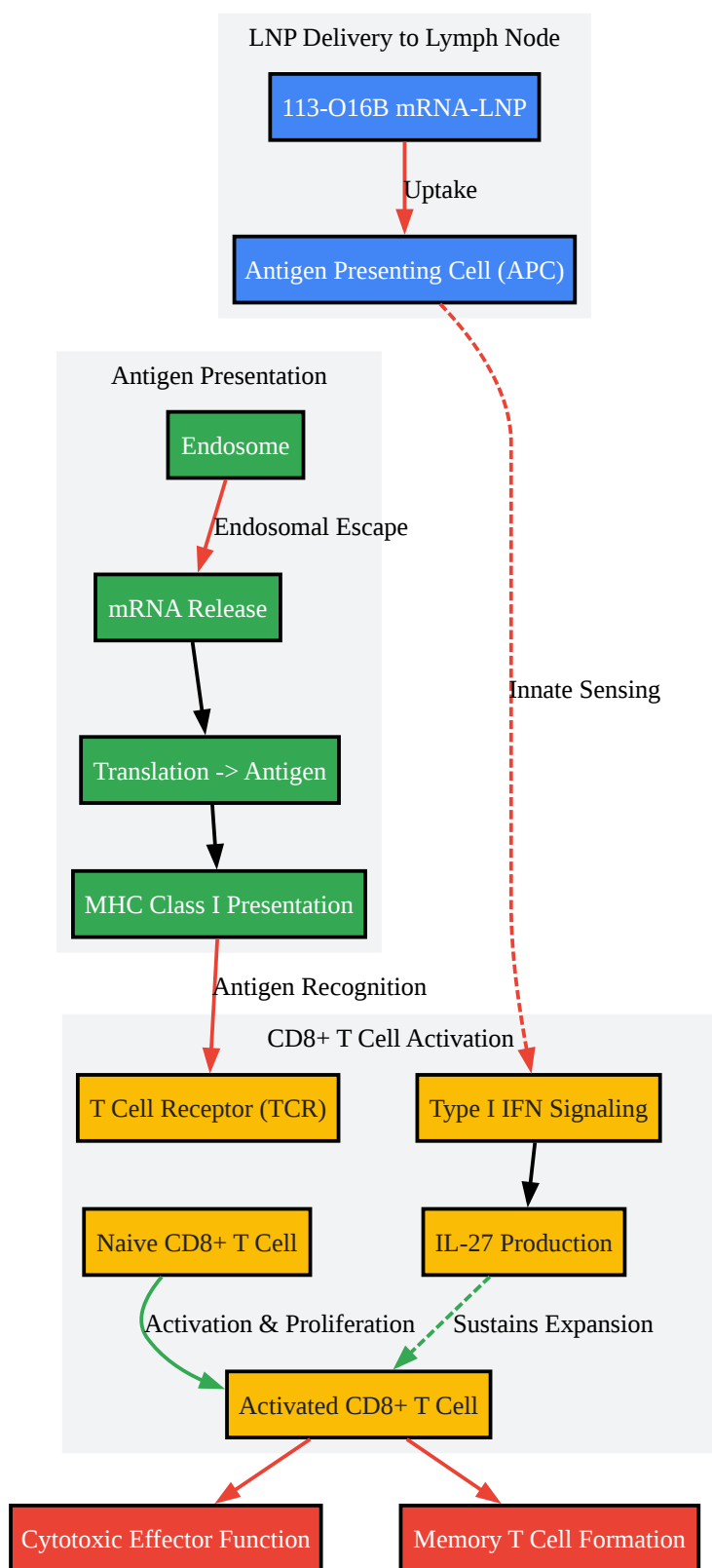
- Method: RiboGreen Assay.[\[20\]](#)[\[21\]](#)[\[22\]](#)
- Procedure:
 - Prepare a standard curve of the free mRNA.
 - In a 96-well plate, prepare two sets of LNP samples.
 - To the first set, add a buffer without detergent to measure the amount of unencapsulated (free) mRNA.
 - To the second set, add a buffer containing a detergent (e.g., Triton X-100) to lyse the LNPs and measure the total mRNA.[\[20\]](#)[\[22\]](#)
 - Add the RiboGreen reagent to all wells and measure the fluorescence.
 - Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = $[(\text{Total mRNA} - \text{Free mRNA}) / \text{Total mRNA}] \times 100$

Mandatory Visualizations



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Caption: Experimental workflow for mRNA-LNP formulation and characterization.



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Caption: Signaling pathway of **113-O16B** mRNA-LNP induced CD8+ T cell activation.

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